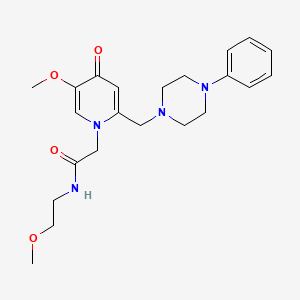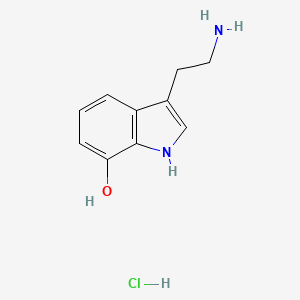
4-Methyl-1-phenylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenylpiperidin-4-amine is a structural motif found in various bioactive compounds, particularly in the realm of medicinal chemistry. It is a derivative of 4-aminopiperidine, which is a key building block in the synthesis of piperazine-based CCR5 antagonists, such as the HIV-1 entry inhibitor Sch-350634 . The presence of the phenyl group and the methyl group at the 4-position of the piperidine ring is crucial for the biological activity of these compounds.
Synthesis Analysis
The synthesis of 4-Methyl-1-phenylpiperidin-4-amine involves the use of isonipecotate as a starting material, followed by a Curtius rearrangement to introduce various substituents at the 4-position of the piperidine ring . This method allows for the efficient and practical access to piperazino-piperidine amide analogs, which are significant in the development of HIV-1 entry inhibitors. The synthesis avoids the use of toxic reagents, making it a safer and more environmentally friendly approach.
Molecular Structure Analysis
Although the specific molecular structure of 4-Methyl-1-phenylpiperidin-4-amine is not detailed in the provided papers, related compounds such as N-phenylpyridin-4-amine exhibit polymorphism, with two polymorphs showing similar molecular structures and sheet structures formed through zigzag hydrogen bonds . The pyridyl rings in these compounds demonstrate better conjugation with the nitrogen atom's lone pairs compared to phenyl rings, which may suggest similar structural characteristics for 4-Methyl-1-phenylpiperidin-4-amine.
Chemical Reactions Analysis
The chemical reactivity of 4-Methyl-1-phenylpiperidin-4-amine is not explicitly discussed in the provided papers. However, its use as a building block for CCR5 antagonists implies that it can undergo further chemical transformations to yield complex therapeutic agents . The related compounds discussed in the papers undergo various reactions, including alkylation and Schiff base formation, which are common in the synthesis of bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1-phenylpiperidin-4-amine are not directly reported in the provided papers. However, the synthesis and application of similar amine derivatives suggest that these compounds have properties conducive to forming protective films on surfaces, as seen in corrosion inhibition studies . The presence of substituent groups on the aromatic rings can significantly influence the efficiency of these compounds, with certain groups enhancing the protective qualities .
Applications De Recherche Scientifique
Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the value of phenyl-substituted compounds as building blocks for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and more, showcasing the compound's utility in creating diverse molecular structures for potential applications in pharmaceuticals, dyes, and other fields (Gomaa & Ali, 2020).
Food Safety and Biogenic Amines
The study of biogenic amines in fish emphasizes the role of non-volatile amines, formed by amino acid decarboxylation, in food safety and quality. Although the specific focus is on histamine, cadaverine, and putrescine, the methodologies and findings could inform research on similar compounds, including 4-Methyl-1-phenylpiperidin-4-amine, in terms of their formation, detection, and impact on food quality and human health (Bulushi et al., 2009).
Safety And Hazards
The safety information for 4-Methyl-1-phenylpiperidin-4-amine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Propriétés
IUPAC Name |
4-methyl-1-phenylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-9-14(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFENLQWITPJVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-phenylpiperidin-4-amine | |
CAS RN |
1782416-05-0 |
Source


|
| Record name | 4-methyl-1-phenylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)


![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)


![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)
![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)
![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)
![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)